Cas no 1156225-85-2 (2-(2-Ethyl-1-piperidinyl)methyl-4-fluoroaniline)

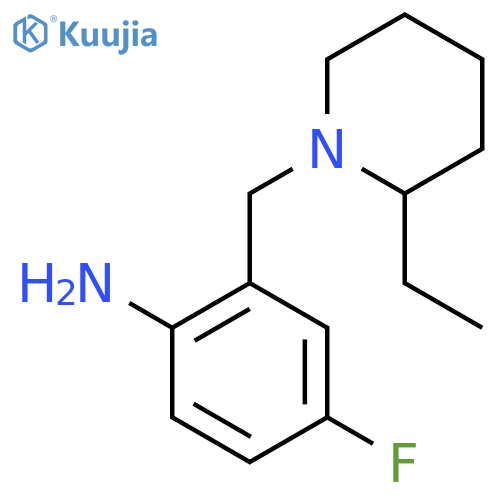

1156225-85-2 structure

商品名:2-(2-Ethyl-1-piperidinyl)methyl-4-fluoroaniline

CAS番号:1156225-85-2

MF:C14H21FN2

メガワット:236.328346967697

CID:4681721

2-(2-Ethyl-1-piperidinyl)methyl-4-fluoroaniline 化学的及び物理的性質

名前と識別子

-

- 2-[(2-ETHYL-1-PIPERIDINYL)METHYL]-4-FLUOROANILINE

- 2-((2-Ethylpiperidin-1-yl)methyl)-4-fluoroaniline

- 2-[(2-ethylpiperidin-1-yl)methyl]-4-fluoroaniline

- 2-(2-Ethyl-1-piperidinyl)methyl-4-fluoroaniline

-

- インチ: 1S/C14H21FN2/c1-2-13-5-3-4-8-17(13)10-11-9-12(15)6-7-14(11)16/h6-7,9,13H,2-5,8,10,16H2,1H3

- InChIKey: HLHSYCDLPBUZRL-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=C(C=1)CN1CCCCC1CC)N

計算された属性

- せいみつぶんしりょう: 236.169

- どういたいしつりょう: 236.169

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.3

2-(2-Ethyl-1-piperidinyl)methyl-4-fluoroaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E044715-250mg |

2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline |

1156225-85-2 | 250mg |

$ 375.00 | 2022-06-05 | ||

| Chemenu | CM370784-1g |

2-((2-Ethylpiperidin-1-yl)methyl)-4-fluoroaniline |

1156225-85-2 | 95%+ | 1g |

$167 | 2022-09-04 | |

| TRC | E044715-125mg |

2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline |

1156225-85-2 | 125mg |

$ 230.00 | 2022-06-05 | ||

| Chemenu | CM370784-5g |

2-((2-Ethylpiperidin-1-yl)methyl)-4-fluoroaniline |

1156225-85-2 | 95%+ | 5g |

$500 | 2022-09-04 |

2-(2-Ethyl-1-piperidinyl)methyl-4-fluoroaniline 関連文献

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

1156225-85-2 (2-(2-Ethyl-1-piperidinyl)methyl-4-fluoroaniline) 関連製品

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬